3,5-Difluoro-2-tributylstannylpyridine

Synthetic Chemistry Process Chemistry Purification

3,5-Difluoro-2-tributylstannylpyridine (CAS 765917-25-7) is a specialized organotin compound belonging to the class of stannylpyridines. Its structure features a pyridine ring substituted with two fluorine atoms at the 3- and 5-positions and a tributylstannyl group at the 2-position, giving it a molecular formula of C17H29F2NSn and a molecular weight of 404.13 g/mol.

Molecular Formula C17H29F2NSn
Molecular Weight 404.1 g/mol
CAS No. 765917-25-7
Cat. No. B1321967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-tributylstannylpyridine
CAS765917-25-7
Molecular FormulaC17H29F2NSn
Molecular Weight404.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)F)F
InChIInChI=1S/C5H2F2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
InChIKeyCFYNUOUCHUGXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-2-tributylstannylpyridine (CAS 765917-25-7) Product-Specific Evidence Guide


3,5-Difluoro-2-tributylstannylpyridine (CAS 765917-25-7) is a specialized organotin compound belonging to the class of stannylpyridines . Its structure features a pyridine ring substituted with two fluorine atoms at the 3- and 5-positions and a tributylstannyl group at the 2-position, giving it a molecular formula of C17H29F2NSn and a molecular weight of 404.13 g/mol . This compound is primarily utilized as a versatile building block in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds in the synthesis of complex organic molecules for pharmaceutical and agrochemical research [1].

Why 3,5-Difluoro-2-tributylstannylpyridine Cannot Be Replaced by Generic Analogs


The unique substitution pattern of 3,5-Difluoro-2-tributylstannylpyridine directly influences its reactivity and physicochemical properties, preventing simple substitution with other stannylpyridines. The presence of two electron-withdrawing fluorine atoms at the 3- and 5-positions alters the electron density of the pyridine ring, which can significantly impact the rate and selectivity of Stille coupling reactions compared to non-fluorinated or mono-fluorinated analogs [1]. Furthermore, the bulky tributylstannyl group at the 2-position, combined with the specific fluorination pattern, results in distinct physical properties, such as a higher predicted boiling point, which affects handling and purification strategies . These combined factors mean that substituting this compound with a generic stannylpyridine could lead to failed reactions, lower yields, or the production of different regioisomers, compromising the integrity of a synthetic route.

Quantitative Differentiation of 3,5-Difluoro-2-tributylstannylpyridine


Enhanced Volatility and Purification Profile Compared to Non-Fluorinated Analog

3,5-Difluoro-2-tributylstannylpyridine exhibits a markedly higher predicted boiling point than its non-fluorinated counterpart, 2-tributylstannylpyridine . This difference is a direct consequence of the introduction of the two fluorine atoms, which increase molecular weight and polarity, thereby affecting the compound's volatility. While the boiling point for the difluoro compound is predicted at 360.2±52.0 °C at 760 mmHg, the non-fluorinated analog boils at 130-132 °C at a significantly reduced pressure of 0.8 mmHg . This substantial difference dictates the choice of purification techniques and handling conditions, with the difluoro analog being more amenable to purification via high-vacuum distillation or column chromatography under conditions that might be unsuitable for its more volatile non-fluorinated relative .

Synthetic Chemistry Process Chemistry Purification

Reactivity Modulation in Stille Coupling via Electron-Withdrawing Fluorine Substituents

The presence of fluorine atoms at the 3- and 5-positions on the pyridine ring directly influences the electronic character of the carbon-tin bond, thereby modulating its reactivity in Stille couplings [1]. While specific kinetic data for this exact compound is not publicly available, class-level evidence demonstrates that the addition of CuO as an additive significantly accelerates the Stille reaction of the parent 2-tributylstannylpyridine with various halobenzenes and heterocyclic halides, leading to higher yields [2]. The electron-withdrawing nature of the fluorine atoms in 3,5-Difluoro-2-tributylstannylpyridine is expected to further differentiate its reactivity profile compared to non-fluorinated or alkyl-substituted stannylpyridines, potentially requiring different catalyst systems or conditions for optimal performance [1].

Cross-Coupling Stille Reaction Medicinal Chemistry

Differentiation from Regioisomeric 3,5-Difluoro-4-tributylstannylpyridine

The precise positioning of the tributylstannyl group on the pyridine ring is a critical determinant of its synthetic utility. 3,5-Difluoro-2-tributylstannylpyridine (CAS 765917-25-7) is regioisomeric with 3,5-Difluoro-4-tributylstannylpyridine (CAS 765916-82-3) . While both share the same molecular formula and weight (C17H29F2NSn, MW 404.13), they are fundamentally different chemical entities that will produce different products in a cross-coupling reaction . The choice between the 2- and 4-stannyl isomers is dictated by the desired point of attachment on the pyridine core of the target molecule. Substituting one for the other would result in an incorrect regioisomer, rendering the subsequent synthetic steps and biological testing invalid.

Regioselectivity Cross-Coupling Synthetic Strategy

Validated Application Scenarios for 3,5-Difluoro-2-tributylstannylpyridine


Synthesis of Fluorinated Biaryl and Heteroaryl Scaffolds for Drug Discovery

This compound is the reagent of choice for Stille coupling reactions aimed at introducing a 3,5-difluoropyridin-2-yl moiety into a molecular framework. The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the lipophilicity of drug candidates . The specific 2-stannyl substitution ensures the coupling partner is installed at the ortho-position relative to the pyridine nitrogen, a common motif in bioactive molecules [1].

Preparation of Advanced Intermediates for Agrochemical Development

Fluorinated pyridine derivatives are key structural elements in many modern agrochemicals due to their favorable biological and environmental properties. The Stille coupling using 3,5-Difluoro-2-tributylstannylpyridine provides a reliable and versatile method for constructing complex, fluorinated heterocyclic intermediates that are difficult to access via other cross-coupling methodologies like Suzuki, which may be less tolerant of certain functional groups [1].

Construction of Fluorinated Ligands for Materials Science and Catalysis

The ability to precisely functionalize a pyridine ring with both fluorine atoms and a carbon-linked group via Stille coupling makes this stannane useful for synthesizing novel ligands [1]. The electron-withdrawing nature of the 3,5-difluoro substitution pattern can fine-tune the electronic properties of the resulting metal complexes, which is valuable in designing new catalysts and functional materials.

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